5-Benzyl 1-Methyl (S)-2-(Boc-amino)pentanedioate
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Overview
Description
Boc-Glu(OBzl)-OMe, also known as tert-butoxycarbonyl-L-glutamic acid 5-benzyl ester methyl ester, is a derivative of glutamic acid. It is commonly used in peptide synthesis as a protecting group for the amino acid glutamic acid. The compound is characterized by its molecular formula C17H23NO6 and is often utilized in solid-phase peptide synthesis to prevent unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Glu(OBzl)-OMe typically involves the protection of the amino and carboxyl groups of glutamic acid. The process begins with the protection of the amino group using tert-butoxycarbonyl (Boc) and the carboxyl group using benzyl (OBzl) and methyl (OMe) esters. The reaction conditions often include the use of solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate for Boc protection .
Industrial Production Methods
Industrial production of Boc-Glu(OBzl)-OMe follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Boc-Glu(OBzl)-OMe undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Deprotection: Trifluoroacetic acid or hydrogenation in the presence of palladium on carbon.
Major Products Formed
Hydrolysis: Glutamic acid derivatives with free carboxyl groups.
Deprotection: Free glutamic acid with unprotected amino and carboxyl groups.
Scientific Research Applications
Boc-Glu(OBzl)-OMe is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a protecting group for glutamic acid in the synthesis of peptides and proteins.
Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the modification of biomolecules for various biochemical assays and studies.
Mechanism of Action
The mechanism of action of Boc-Glu(OBzl)-OMe primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of glutamic acid, preventing unwanted reactions during peptide bond formation. The OBzl and OMe groups protect the carboxyl groups, ensuring selective reactions at the desired sites. The protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides .
Comparison with Similar Compounds
Similar Compounds
Boc-Glu(OBzl)-OH: Similar to Boc-Glu(OBzl)-OMe but lacks the methyl ester group.
Boc-Asp(OBzl)-OMe: A derivative of aspartic acid with similar protecting groups.
Uniqueness
Boc-Glu(OBzl)-OMe is unique due to its dual protection of both the amino and carboxyl groups of glutamic acid. This dual protection allows for greater control and selectivity in peptide synthesis compared to compounds with single protecting groups .
Properties
IUPAC Name |
5-O-benzyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-14(16(21)23-4)10-11-15(20)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCZTGSAKNZBOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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